molecular formula C18H20N4O3S B6479999 2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile CAS No. 941243-99-8

2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B6479999
CAS RN: 941243-99-8
M. Wt: 372.4 g/mol
InChI Key: CVKHMWFVIJIATA-UHFFFAOYSA-N
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Description

The compound “2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups, including a piperidine ring, a phenyl ring, an oxazole ring, and a nitrile group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The phenyl ring is a six-membered carbon ring with alternating double and single bonds. The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The nitrile group consists of a carbon triple-bonded to a nitrogen.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-2-10-20-18-16(13-19)21-17(25-18)14-6-8-15(9-7-14)26(23,24)22-11-4-3-5-12-22/h2,6-9,20H,1,3-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHMWFVIJIATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile

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